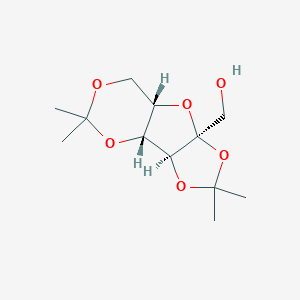
1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-galactopyranose
Übersicht
Beschreibung
“1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” is a chemical compound with the molecular formula C14H19N3O9 . It has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .
Synthesis Analysis
The synthesis of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” has been described in the literature . The process involves the use of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-ɑ-D-mannopyranose oxalate and EDC.HCl dissolved in dimethylformamide, followed by azido acetic acid . The reaction is allowed to stir for 1 hour, and subsequently, triethylamine is added .
Molecular Structure Analysis
The molecular structure of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” can be represented by the InChI string: InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 .
Wissenschaftliche Forschungsanwendungen
Herstellung von Nanopartikeln
Diese Verbindung wurde bei der Herstellung von Poly(Milchsäure-co-Glycolsäure)-Nanopartikeln (PLGA) verwendet . Für diesen Zweck wurden zwei Methoden untersucht: die Einzelemulsions-Lösungsmittelverdampfung und das Nanofällungsverfahren . Die resultierenden Ac42AzGlc-beladenen PLGA-Nanopartikel hatten eine sphärische Form mit konsistenter und zuverlässiger nanometrischer Partikelgröße .
In-vivo-metabolischer Prozess
Die Ac42AzGlc-beladenen PLGA-Nanopartikel haben sich als vielversprechend für eine effiziente und potenzielle in-vivo-metabolische Verarbeitung erwiesen . Vorläufige in-vivo-Studien mit nicht-verkapseltem Ac42AzGlc zeigten eine schlechte Konstruktion von Herzglykoproteinen, wodurch Wege für Ac42AzGlc-beladene Nanopartikel für eine verbesserte Bioverfügbarkeit und effiziente Stoffwechselumwandlung eröffnet werden .
Synthese von Glykokonjugaten
Die Synthese dieser Verbindung ermöglicht die Produktion verschiedener Glykokonjugate . Diese Glykokonjugate besitzen ein erhebliches therapeutisches Potenzial bei der Behandlung verschiedener bakterieller und viraler Infektionen .
Rolle bei α-selektiven Glykosylierungen
Die 2-Azidogruppe in dieser Verbindung spielt eine wichtige Rolle bei α-selektiven Glykosylierungen . Diese Transformation ist weit verbreitet, und die Verwendung von Imidazol-Sulfonyl-Azid-Salzen hat sich als eine effektive und skalierbare Alternative erwiesen .
Herstellung anionischer Tenside
<a data-citationid="24498311-d069-d27f-d142-79c26374122
Wirkmechanismus
Target of Action
The primary target of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is the glycosylation process in cells . The compound acts as a precursor for synthesizing azido-sugars and glycoconjugates .
Mode of Action
The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for synthesizing azido-sugars and glycoconjugates . The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .
Biochemical Pathways
The compound is involved in the glycosylation pathways within cells . Glycosylation is a critical function in cells, affecting protein folding, stability, distribution, and function. By acting as a precursor in these pathways, the compound can influence the synthesis of glycoproteins and other glycoconjugates .
Pharmacokinetics
Its use in the fabrication of poly (lactic-co-glycolic acid) plga nanoparticles suggests potential applications in drug delivery systems , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound’s action results in the synthesis of azido-sugars and glycoconjugates . These molecules have various roles in cellular function and signaling. For instance, preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting potential avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the method of nanoparticle fabrication can affect the size and polydispersity indices of the resulting nanoparticles . Additionally, the storage temperature can impact the compound’s stability .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RQICVUQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447866 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84278-00-2 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azido-D-galactose tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)


![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)





![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)